3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine typically involves the reaction of pyrazole-3(5)-diazonium salts with appropriate β-ketosulfones . The interaction of sulfonyl derivatives of pyrazolo[5,1-c][1,2,4]triazines with sodium dithionite or thiourea 1,1-dioxide under mild conditions results in chemospecific partial reduction of the as-triazine ring .
Industrial Production Methods
the general approach involves the use of environmentally benign, affordable, and highly selective reagents for the reduction of aza-heterocycles .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine undergoes various types of chemical reactions, including:
Reduction: The compound can be partially reduced using sodium dithionite or thiourea 1,1-dioxide.
Substitution: The sulfonyl group can be substituted under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, thiourea 1,1-dioxide.
Catalysts: Pt/C, Pd/C, PtO2, Pd(OH)2, Raney nickel.
Major Products Formed
The major products formed from these reactions include partially reduced derivatives of the pyrazolo[5,1-c][1,2,4]triazine ring .
Scientific Research Applications
3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Materials Science: It is used in the development of new materials with unique electronic and photophysical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine involves the interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine
- 4-Phenyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine
Uniqueness
3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C24H18N4O2S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C24H18N4O2S/c1-17-12-14-20(15-13-17)31(29,30)24-22(19-10-6-3-7-11-19)28-23(26-27-24)21(16-25-28)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI Key |
KSRCPLUUEGZHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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